Product packaging for Glycine, N-(2-(diethylamino)ethyl)-2-phenyl-, isopentyl ester, hydrochloride(Cat. No.:CAS No. 5892-41-1)

Glycine, N-(2-(diethylamino)ethyl)-2-phenyl-, isopentyl ester, hydrochloride

Cat. No.: B1668250
CAS No.: 5892-41-1
M. Wt: 356.9 g/mol
InChI Key: QQZXGWCAVDVDOT-UHFFFAOYSA-N
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Description

Historical Trajectories in Spasmolytic Agent Research

The quest to alleviate pain from smooth muscle spasms is a long-standing endeavor in medicine. gla.ac.uk Early research and clinical practice were dominated by naturally occurring alkaloids, principally atropine (B194438) and papaverine. gla.ac.ukdokumen.pub These compounds became the models for the development of synthetic antispasmodics. dokumen.pub Spasms are broadly classified into two types: neurotropic (or neurogenic) spasms, caused by nervous stimulation of the muscle, and musculotropic (or myogenic) spasms, resulting from direct stimulation of the muscle itself. gla.ac.ukdokumen.pub

Atropine, an antagonist of muscarinic acetylcholine (B1216132) receptors, was the archetypal neurotropic agent, while papaverine, an opium alkaloid, demonstrated direct relaxant effects on smooth muscle, making it the model for musculotropic agents. dokumen.pubncats.io The primary goal of synthetic chemistry in this field became the development of a single compound that could effectively target both types of spasms, combining the neurotropic activity of atropine with the musculotropic action of papaverine, while minimizing the associated side effects. gla.ac.ukdokumen.pub This led to extensive investigation into the synthesis of esters of basic alcohols, exploring how different acid and alcohol components influenced the type and intensity of spasmolytic activity. dokumen.pub This era of research laid the groundwork for the creation of synthetic dual-action spasmolytics like Camylofine.

Foundational Academic Context of Camylofine Dihydrochloride (B599025)

Camylofine dihydrochloride, chemically known as 3-methylbutyl 2-((2-(diethylamino)ethyl)amino)-2-phenylacetate dihydrochloride, was first introduced as an effective synthetic spasmolytic by Brock in 1950. ijrcog.orggynaecologyjournal.comsynzeal.com It emerged from the systematic effort to synthesize compounds with a dual mode of action. researchgate.net

Initial pharmacological studies demonstrated that Camylofine possesses both a direct musculotropic effect on smooth muscles, similar to papaverine, and a neurotropic effect via its anticholinergic (antimuscarinic) properties, akin to atropine. researchgate.netijrcog.org The musculotropic action is attributed to the inhibition of the phosphodiesterase IV (PDE4) enzyme. gynaecologyjournal.comdergipark.org.tr This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces intracellular calcium levels and results in smooth muscle relaxation. ijrcog.org Its neurotropic action involves blocking muscarinic receptors, particularly M3 receptors, in the smooth muscle cells of the gastrointestinal tract, which reduces motility. ijrcog.orginnovationaljournals.com

Table 1: Chemical Properties of Camylofine Dihydrochloride

Property Value Source(s)
Chemical Name Isopentyl 2-((2-(diethylamino)ethyl)amino)-2-phenylacetate dihydrochloride synzeal.com
Molecular Formula C19H32N2O2 · 2HCl ijrcog.orgsynzeal.comdergipark.org.tr
Molecular Weight 393.4 g/mol dergipark.org.tr
Appearance White crystalline powder dergipark.org.tr
Melting Point 170 °C to 180 °C dergipark.org.tr

| Solubility | Soluble in water at acidic pH | dergipark.org.tr |

This interactive table provides a summary of the key chemical properties of Camylofine Dihydrochloride.

Contemporary Research Orientations and Thematic Scope

Contemporary research on Camylofine dihydrochloride has expanded from foundational pharmacology to focus on enhancing its clinical utility and understanding its behavior in various formulations. A significant area of modern investigation involves the development of new drug delivery systems and formulations. For instance, recent studies have explored the creation of co-crystals of Camylofine dihydrochloride with co-formers like fumaric acid. dergipark.org.trdergipark.org.tr This co-crystal technology aims to improve the stability of the compound, which is known to be sensitive to moisture and light, without altering its chemical composition. dergipark.org.trresearchgate.net

Another major research theme is the evaluation of fixed-dose combinations (FDCs). Studies have investigated the synergistic effects of combining Camylofine dihydrochloride with non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics such as Nimesulide, Paracetamol, and Diclofenac potassium. ijrcog.orgijmedicine.comijmedicine.comresearchgate.net This research aims to provide more comprehensive pain relief by targeting both the spasm and the associated inflammation and pain signaling pathways. innovationaljournals.comijmedicine.com These studies often employ validated pain assessment tools like the Visual Analog Scale (VAS) to quantify the reduction in pain intensity. ijrcog.orgresearchgate.net

Furthermore, pharmacokinetic profiling studies are being conducted to better understand the absorption, distribution, metabolism, and excretion of the compound, both alone and in combination formulations. ijpp.com Analytical chemistry research also continues to evolve, with the development of new, validated methods such as gas chromatography for the precise quantification of Camylofine dihydrochloride in pharmaceutical preparations. medchemexpress.comsemanticscholar.orgresearchgate.net

Table 2: Summary of Recent Research Findings on Camylofine Dihydrochloride

Research Area Key Finding Implication Source(s)
Formulation Science Formation of co-crystals with fumaric acid successfully improved the stability of Camylofine dihydrochloride. Co-crystal technology can enhance the performance and characteristics of pharmaceutical formulations containing this compound. dergipark.org.trdergipark.org.trresearchgate.net
Combination Therapy Fixed-dose combinations with analgesics (e.g., Paracetamol, Nimesulide) showed significant reduction in acute colicky abdominal pain. Combining an antispasmodic with an analgesic can provide a synergistic effect for more effective pain management. ijrcog.orgijmedicine.comijmedicine.comresearchgate.net
Clinical Efficacy Found to be effective in accelerating cervical dilatation and shortening the duration of the first stage of labor compared to some other antispasmodics. Offers a valuable option in the management of labor augmentation. gynaecologyjournal.comnih.govnih.gov

| Analytical Methods | A gas chromatography method was developed and validated for the simultaneous determination of Camylofine dihydrochloride and Nimesulide in tablets. | Provides a reliable and convenient method for routine quality control analysis of combination drug products. | semanticscholar.orgresearchgate.net |

This interactive table summarizes key contemporary research orientations and their significant findings related to Camylofine Dihydrochloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H33ClN2O2 B1668250 Glycine, N-(2-(diethylamino)ethyl)-2-phenyl-, isopentyl ester, hydrochloride CAS No. 5892-41-1

Properties

CAS No.

5892-41-1

Molecular Formula

C19H33ClN2O2

Molecular Weight

356.9 g/mol

IUPAC Name

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;hydrochloride

InChI

InChI=1S/C19H32N2O2.ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;1H

InChI Key

QQZXGWCAVDVDOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

54-30-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anafortan
Avacan
avapyrazone
camylofin
camylofin hydrochloride
camylofine
camylofine dihydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Innovations

Established Synthetic Pathways for Camylofine Dihydrochloride (B599025)

The primary synthesis of Camylofine involves the strategic assembly of its core components: a phenylacetate (B1230308) backbone, an isoamyl ester group, and a diethylaminoethylamino side chain. The sequence of reactions is designed to introduce these functionalities in a controlled manner.

A key step in the synthesis of Camylofine is the α-halogenation of a carboxylic acid precursor, a transformation accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgwikipedia.orguomustansiriyah.edu.iq This reaction specifically targets the α-carbon of carboxylic acids. wikipedia.orgbyjus.com In the synthesis of Camylofine, the starting material is Phenylacetic acid. wikipedia.org

The HVZ reaction is initiated by converting the carboxylic acid into an acyl bromide using a catalyst like phosphorus tribromide (PBr₃). wikipedia.orglibretexts.org This acyl bromide intermediate can then tautomerize to its enol form. libretexts.org The enol subsequently reacts with bromine (Br₂) to achieve bromination at the α-position, yielding an α-bromo acyl bromide. wikipedia.orglibretexts.org This highly reactive intermediate is crucial for the subsequent steps in the Camylofine synthesis. The reaction with Phenylacetic acid specifically produces 2-Bromo-2-phenylacetyl bromide. wikipedia.org

Table 1: Key Reagents in Hell-Volhard-Zelinsky Halogenation for Camylofine Precursor

Precursor Reagent 1 Reagent 2 Product

Following the initial halogenation, the synthesis proceeds through a series of well-defined intermediate compounds. wikipedia.org The elucidation of these intermediates is critical for understanding the reaction mechanism and optimizing the process.

Formation of the α-bromo ester: The first key intermediate, 2-Bromo-2-phenylacetyl bromide, is not isolated but is immediately treated with isoamyl alcohol. wikipedia.org This reaction forms the ester linkage and results in the formation of 3-methylbutyl bromo(phenyl)acetate. This step effectively attaches the isoamyl group, which is a characteristic feature of the Camylofine molecule.

Alkylation and Final Product Formation: The second key intermediate, 3-methylbutyl bromo(phenyl)acetate, possesses a reactive bromine atom at the α-position. This site is susceptible to nucleophilic attack. The final step in the synthesis of the Camylofine base is the alkylation of this intermediate with N,N-Diethylethylenediamine. wikipedia.org This reaction displaces the bromide and attaches the diamine side chain, completing the core structure of Camylofine. wikipedia.org The resulting base is then converted to the more stable dihydrochloride salt.

Table 2: Reaction Sequence and Intermediates in Camylofine Synthesis

Step Reactant(s) Product/Intermediate Purpose
1 Phenylacetic acid, Br₂, PBr₃ 2-Bromo-2-phenylacetyl bromide α-Halogenation of the precursor wikipedia.org
2 2-Bromo-2-phenylacetyl bromide, Isoamyl alcohol 3-methylbutyl bromo(phenyl)acetate Formation of the isoamyl ester wikipedia.org

The final step in any chemical synthesis is the purification of the target compound to meet pharmaceutical standards. For Camylofine dihydrochloride, a combination of classical and modern techniques is employed. Recrystallization is a common method used to purify the final solid salt.

Advanced chromatographic techniques are also essential for both purification and quality control analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized to separate Camylofine dihydrochloride from any remaining starting materials, intermediates, or by-products. researchgate.netijprajournal.comresearchgate.net These methods are highly sensitive and can confirm the purity of the final Active Pharmaceutical Ingredient (API). researchgate.net For instance, GC methods often use a capillary column, such as one with a stationary phase of 5% diphenyl-95% dimethyl polysiloxane, and helium as the carrier gas to achieve separation. researchgate.netscirp.org

Table 3: Example Chromatographic Conditions for Camylofine Dihydrochloride Analysis

Technique Stationary Phase Mobile Phase / Carrier Gas Detection
Gas Chromatography (GC) RTX-5 capillary column (Crossbond 50% diphenyl-95% dimethyl polysiloxane) Helium Flame Ionization Detector (FID) researchgate.netajptr.com

Investigation of Analog Synthesis and Structural Modifications

The synthesis of analogs and structural modifications of existing drug molecules is a fundamental strategy in medicinal chemistry to develop new compounds with improved properties. nih.gov While specific, extensively documented analogs of Camylofine are not prevalent in readily available literature, the principles of medicinal chemistry allow for the rational design of potential structural modifications.

The structure of Camylofine offers several sites for modification:

The Ester Group: The isoamyl ester could be replaced with other alkyl or aryl alcohols to investigate how the size, shape, and lipophilicity of this group affect the compound's activity and pharmacokinetic profile.

The Phenyl Ring: Substitution on the phenyl ring with various functional groups (e.g., halogens, alkyl, alkoxy groups) could modulate electronic properties and interactions with biological targets.

The Diamine Side Chain: The N,N-diethyl groups could be altered to other alkyl groups to study the influence of steric bulk near the nitrogen atoms. The length of the ethylenediamine (B42938) chain could also be extended or shortened.

These modifications, guided by principles such as bio-isosterism and structure-activity relationship (SAR) studies, could lead to the discovery of new molecules with enhanced potency, selectivity, or a more favorable metabolic profile. nih.gov

Compound Index

Table 4: List of Chemical Compounds

Compound Name Chemical Formula
Camylofine dihydrochloride C₁₉H₃₄Cl₂N₂O₂
Phenylacetic acid C₈H₈O₂
2-Bromo-2-phenylacetyl bromide C₈H₆Br₂O
Isoamyl alcohol C₅H₁₂O
3-methylbutyl bromo(phenyl)acetate C₁₃H₁₇BrO₂
N,N-Diethylethylenediamine C₆H₁₆N₂
Bromine Br₂
Phosphorus tribromide PBr₃
Helium He

Molecular Mechanisms of Action and Pharmacological Modalities

Anticholinergic Receptor Modulation and Binding Dynamics

Camylofine's neurotropic effects are derived from its activity as an antimuscarinic agent. wikipedia.org This involves blocking the action of acetylcholine (B1216132), a key neurotransmitter in the parasympathetic nervous system, at muscarinic receptors. wikipedia.orgnih.gov These receptors are integral to mediating smooth muscle contraction, and their inhibition leads to muscle relaxation. mdpi.comresearchgate.net

Clinical and literature evidence indicates that Camylofine possesses a higher spasmolytic potency when compared to several other antispasmodic agents. ijrcog.orgresearchgate.netijrcog.org Studies have demonstrated its statistically significant superiority in efficacy over drugs such as drotaverine, hyoscine, and valethamate. ijrcog.orgresearchgate.netijrcog.org In some comparative studies, a single dose of Camylofine was found to be more effective than repeated doses of comparator drugs. researchgate.netijrcog.org This superior potency is attributed to its dual mechanism of action, which combines the anticholinergic effects with direct musculotropic activity. ijrcog.org

Interactive Table: Comparative Potency of Camylofine

FeatureCamylofineDrotaverineHyoscineValethamate
Relative Potency HigherLowerLowerLower
Primary Mechanism Dual: Anticholinergic & PDE4 InhibitionMusculotropic (PDE4 Inhibition)AnticholinergicAnticholinergic
Clinical Finding Statistically significant superiority in spasmolytic effect ijrcog.orgresearchgate.netijrcog.org---

Phosphodiesterase Type IV (PDE4) Enzyme Inhibition Pathways

The musculotropic, or direct smooth muscle action, of Camylofine is achieved through the inhibition of the phosphodiesterase type IV (PDE4) enzyme. ijrcog.orgwikipedia.org This pathway is distinct from its anticholinergic effects and directly targets the intracellular mechanisms that control smooth muscle tone. wikipedia.org

Phosphodiesterase (PDE) enzymes are responsible for the degradation and inactivation of the second messenger molecule, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov PDE4 is a specific type of this enzyme that selectively hydrolyzes cAMP. nih.govnih.govmdpi.com By inhibiting the action of PDE4, Camylofine prevents the breakdown of cAMP, leading to an increase in its intracellular concentration. ijrcog.orgwikipedia.orgresearchgate.net Elevated levels of cAMP activate downstream signaling pathways, including protein kinase A (PKA), which play a crucial role in orchestrating cellular responses that lead to smooth muscle relaxation. uhasselt.be

The increase in intracellular cAMP levels ultimately leads to a reduction in the concentration of cytosolic calcium (Ca2+). wikipedia.orgresearchgate.net While the precise cascade is complex, elevated cAMP is known to influence various proteins involved in calcium homeostasis, leading to the sequestration of calcium into intracellular stores like the endoplasmic reticulum and a decrease in calcium influx from the extracellular space. mdpi.commdpi.com Since smooth muscle contraction is critically dependent on the concentration of free cytosolic calcium, this reduction is a key step in inducing relaxation. innovationaljournals.comnih.gov

The dual action of Camylofine results in a potent and comprehensive smooth muscle relaxing effect. wikipedia.org The anticholinergic pathway blocks the initial nerve signal for contraction, while the PDE4 inhibition pathway works directly within the muscle cell to prevent it from contracting. ijrcog.orgwikipedia.org A notable aspect of Camylofine's action is its selectivity. For instance, in obstetric applications, it acts as a preferential cervical dilator without interfering with uterine contractility. ijrcog.orgresearchgate.net This selectivity is attributed to its specific action on the phosphodiesterase IV iso-enzyme, which allows for targeted relaxation of certain smooth muscles (like the cervix) while not affecting others (like the uterus). ijrcog.orgresearchgate.net This targeted action makes it an effective antispasmodic for colicky pain originating from biliary, intestinal, or ureteric spasms. ijrcog.orginnovationaljournals.com

Integrated Dual Mechanism of Action in Spasmolytic Research

Camylofine dihydrochloride (B599025) exhibits a distinctive and potent spasmolytic effect through an integrated dual mechanism of action, which combines both neurotropic and musculotropic properties. This dual action allows for a comprehensive approach to the relaxation of smooth muscles, making it an effective agent in the management of spasmodic pain. researchgate.netijrcog.org The synergistic nature of these two pathways is a key area of interest in spasmolytic research, as it offers a broader spectrum of activity compared to agents with a single mechanism of action.

The neurotropic effect of Camylofine is characterized by its anticholinergic activity, specifically its antagonism of muscarinic receptors. wikipedia.orgnih.gov By blocking these receptors, Camylofine inhibits the action of acetylcholine, a neurotransmitter that plays a crucial role in stimulating smooth muscle contractions in the parasympathetic nervous system. wikipedia.orgnih.gov This action is particularly effective in counteracting spasms induced by cholinergic stimulation.

Complementing its neurotropic activity is a direct musculotropic effect, which involves the inhibition of phosphodiesterase type IV (PDE4). researchgate.netwikipedia.org The inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A, which in turn phosphorylates downstream targets that promote the sequestration of intracellular calcium ions. The resulting decrease in cytosolic calcium concentration leads to the relaxation of smooth muscle cells. wikipedia.org This direct action on the muscle tissue itself allows Camylofine to be effective against spasms regardless of their origin.

The integration of these two mechanisms provides a more robust and comprehensive spasmolytic effect than either action could achieve alone. The anticholinergic component addresses spasms originating from nerve impulses, while the musculotropic component directly relaxes the muscle, providing relief from spasms caused by other stimuli. This dual mechanism is particularly advantageous in clinical scenarios where the underlying cause of smooth muscle spasm may be complex and multifactorial.

Research has demonstrated the superior efficacy of Camylofine in various clinical applications, which is attributed to this integrated dual action. For instance, in the augmentation of labor, Camylofine has been shown to be more effective in promoting cervical dilatation compared to other spasmolytics that may possess only a single mode of action. ijrcog.org

The following tables present data from comparative clinical studies, illustrating the enhanced efficacy of Camylofine dihydrochloride in different therapeutic contexts.

Table 1: Comparative Efficacy of Camylofine Dihydrochloride in the Management of Abdominal Colic

Spasmolytic Agent/CombinationOutcome MeasureResultp-value
Camylofin-Mefenamic Acid Reduction in VAS Score (Day 5)~100%<0.05
Dicyclomine-Mefenamic AcidReduction in VAS Score (Day 5)95%<0.05
Camylofin-Paracetamol Reduction in VAS Score (Day 5)-77.8%<0.0001
Dicyclomine-ParacetamolReduction in VAS Score (Day 5)-50.6%<0.0001
VAS: Visual Analogue Scale for pain. Data compiled from clinical trials comparing fixed-dose combinations. ijrcog.orgijrcog.org

Table 2: Comparative Efficacy of Camylofine Dihydrochloride in Augmentation of Labor

Spasmolytic AgentOutcome MeasureResultp-value
Camylofine dihydrochloride Rate of Cervical Dilatation1.92 cm/hour<0.001
PlaceboRate of Cervical Dilatation1.18 cm/hour<0.001
Data from a randomized, double-blind, placebo-controlled trial. ijrcog.org

The findings from these studies underscore the clinical significance of Camylofine's integrated dual mechanism of action. By targeting both the neural pathways that initiate contractions and the intracellular machinery of the smooth muscle cells themselves, Camylofine provides a potent and reliable spasmolytic effect. This comprehensive approach is a subject of ongoing interest in the development of new and more effective treatments for conditions characterized by smooth muscle spasms.

Advanced Pharmaceutical Formulation Research and Development

Co-crystal Engineering for Enhanced Material Properties

Co-crystal engineering is a sophisticated strategy in pharmaceutical sciences designed to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. This is achieved by forming a new crystalline solid that consists of the API and a co-former held together by non-covalent interactions. For Camylofine dihydrochloride (B599025), a compound known for its susceptibility to degradation under various stress conditions, co-crystallization presents a promising avenue to improve its stability, solubility, and dissolution rate. dergipark.org.tr

Rational Design Principles and Co-former Selection (e.g., Fumaric Acid)

The foundation of successful co-crystal development lies in the rational selection of a suitable co-former. The choice of a co-former is critical as it can significantly influence the stability and solubility of the final co-crystal. nih.gov For Camylofine dihydrochloride, a systematic approach involving a literature survey and computational screening can be employed to identify potential co-formers.

One such co-former that has been investigated is Fumaric Acid. Carboxylic acid-based co-formers like fumaric acid are frequently used in the development of pharmaceutical co-crystals due to their ability to form robust hydrogen bonds with the API. nih.gov The selection of Fumaric Acid as a co-former for Camylofine dihydrochloride was guided by its potential to establish strong intermolecular interactions, a key factor for the formation of a stable co-crystal lattice. dergipark.org.tr Studies have demonstrated that fumaric acid can effectively improve the physicochemical properties of various APIs, making it a logical candidate for co-crystallization with Camylofine dihydrochloride. nih.gov

The formation of Camylofine dihydrochloride-Fumaric acid co-crystals has been successfully achieved through methods such as the kneading technique, which is a simple, time-efficient, solid-state grinding method. dergipark.org.trresearchgate.net This method involves grinding the API and co-former together in specific molar ratios, such as 1:1, 1:2, and 1:3, to facilitate the formation of the co-crystal structure. dergipark.org.tr

Computational Molecular Docking in Co-crystal System Design

Computational molecular docking is a powerful in-silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of co-crystal design, molecular docking is employed to forecast the geometry of the ligand-receptor complex, providing insights into the potential interactions between the API and various co-formers. dergipark.org.trresearchgate.net

For Camylofine dihydrochloride, molecular docking studies were instrumental in the selection of Fumaric Acid as a co-former. The strength of the interaction between Camylofine dihydrochloride and potential co-formers was evaluated based on parameters like the Glide score and the number of hydrogen bonds formed. A lower Glide score indicates a stronger interaction, and a higher number of hydrogen bonds suggests a greater binding affinity. dergipark.org.tr

In a comparative study, Fumaric Acid demonstrated a superior interaction profile with Camylofine dihydrochloride, exhibiting the highest number of hydrogen bonds and a favorable Glide score of -5.21 kcal/mol. dergipark.org.trdergipark.org.trresearcher.life This computational prediction strongly suggested that Fumaric Acid would be an effective co-former for creating a stable co-crystal with Camylofine dihydrochloride. dergipark.org.tr

Interactive Table: Molecular Docking Results for Camylofine Dihydrochloride and Fumaric Acid

ParameterValueReference
Co-formerFumaric Acid dergipark.org.tr
Glide Score-5.21 kcal/mol dergipark.org.trdergipark.org.trresearcher.life
Hydrogen BondsHighest among evaluated co-formers dergipark.org.trdergipark.org.trresearcher.life

Solid-State Characterization Techniques for Co-crystals

Once the co-crystals are synthesized, a comprehensive solid-state characterization is imperative to confirm their formation and to analyze their structural and physical properties. dergipark.org.trresearchgate.net This involves a suite of analytical techniques that provide distinct and complementary information about the new crystalline form.

FTIR spectroscopy is a vibrational spectroscopy technique used to identify the functional groups present in a molecule and to study the intermolecular interactions. In co-crystal analysis, FTIR is employed to detect shifts in the characteristic peaks of the API and co-former, which are indicative of the formation of new hydrogen bonds in the co-crystal structure. dergipark.org.tr For Camylofine dihydrochloride-Fumaric acid co-crystals, FTIR spectra are recorded to confirm the interaction between the two components. dergipark.org.trresearchgate.net

SEM is a powerful imaging technique that provides high-resolution images of the surface morphology of a sample. In co-crystal characterization, SEM is used to visualize the particle shape and size of the newly formed co-crystals and to differentiate them from the original crystalline forms of the API and co-former. dergipark.org.tr The morphology of the co-crystal particles can be influenced by the co-former used in the cocrystallization process. researchgate.net Analysis of Camylofine dihydrochloride-Fumaric acid co-crystals via SEM reveals their distinct crystal habit. dergipark.org.trresearchgate.net

PXRD is a fundamental and powerful technique for the characterization of crystalline solids. It provides a unique diffraction pattern for each crystalline material, acting as a "fingerprint." In co-crystal analysis, the PXRD pattern of the product is compared with those of the individual starting materials. A new and distinct diffraction pattern for the product confirms the formation of a new crystalline phase, i.e., the co-crystal. dergipark.org.trinnovareacademics.in The PXRD patterns of Camylofine dihydrochloride-Fumaric acid co-crystals are analyzed to confirm the formation of a novel crystalline structure. dergipark.org.trresearchgate.net

Interactive Table: Solid-State Characterization Techniques

TechniquePurpose in Co-crystal AnalysisReference
FTIR Confirms new intermolecular interactions (e.g., hydrogen bonds) by observing shifts in vibrational frequencies. dergipark.org.trresearchgate.net
SEM Visualizes the morphology and particle size of the co-crystals, distinguishing them from the starting materials. dergipark.org.trresearchgate.net
PXRD Confirms the formation of a new crystalline phase by identifying a unique diffraction pattern. dergipark.org.trresearchgate.net
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to characterize the solid-state properties of pharmaceutical compounds. nih.govptfarm.pl In the context of Camylofine dihydrochloride, DSC has been employed to evaluate its thermal behavior and to confirm the formation of new solid phases, such as co-crystals. researchgate.netscilit.comresearchgate.net

Pure Camylofine dihydrochloride is a white crystalline powder with a reported melting point ranging from 170 °C to 180 °C. researchgate.netdergipark.org.tr DSC analysis of the pure drug would typically show a sharp endothermic peak in this range, corresponding to its melting point. This peak provides a baseline for comparison when new formulations are developed.

In recent pharmaceutical research, DSC was utilized to analyze co-crystals of Camylofine dihydrochloride formed with Fumaric acid. scilit.comresearchgate.net The formation of a co-crystal results in a new crystalline structure with a unique melting point, different from that of the pure drug or the co-former. The DSC thermogram of the Camylofine dihydrochloride-Fumaric acid co-crystal would be expected to show a single, sharp endothermic peak at a different temperature than either of the starting components, confirming the creation of a new, single-phase solid. This analysis is essential for verifying the success of the co-crystallization process and ensuring the absence of pure starting materials in the final product. scilit.com

In Vitro Performance Evaluation of Co-crystals (e.g., enhanced solubility, dissolution rate)

A primary motivation for developing co-crystals of active pharmaceutical ingredients (APIs) like Camylofine dihydrochloride is to improve their physicochemical properties, particularly solubility and dissolution rate, which can in turn enhance bioavailability. researchgate.netdergipark.org.tr Camylofine dihydrochloride is noted to have low water solubility (0.067 mg/mL) and is pH-dependent, being more soluble in acidic conditions. researchgate.netdergipark.org.tr Co-crystal technology offers a strategy to overcome these limitations. dergipark.org.tr

Studies involving the formation of co-crystals of Camylofine dihydrochloride with Fumaric acid were undertaken with the objective of enhancing its stability, solubility, and dissolution rate. scilit.comresearchgate.netdergipark.org.tr The formation of co-crystals alters the crystal lattice energy of the API, which can lead to a significant increase in its aqueous solubility and the speed at which it dissolves. nih.gov An ex-vivo study revealed that Camylofine dihydrochloride-Fumaric acid co-crystals were more potent than the plain drug, a finding attributed to these enhanced properties. dergipark.org.tr While specific quantitative data on the solubility enhancement was not detailed, the objective of the research was clearly met.

The improved dissolution profile is a critical attribute for developing an immediate-release drug delivery system. dergipark.org.tr By increasing the dissolution rate, the drug can be absorbed more rapidly and completely from the gastrointestinal tract. nih.gov

Table 1: Comparative Physicochemical Properties of Camylofine Dihydrochloride and its Co-crystal This table is based on the stated objectives and findings of research on Camylofine dihydrochloride co-crystals.

PropertyCamylofine Dihydrochloride (Pure API)Camylofine Dihydrochloride Co-crystalResearch Objective
Aqueous Solubility Low (0.067 mg/mL) researchgate.netdergipark.org.trEnhancedTo increase solubility for better absorption. dergipark.org.tr
Dissolution Rate SlowEnhancedTo achieve a faster onset of action for an immediate-release formulation. dergipark.org.tr
Stability Sensitive to moisture and light researchgate.netdergipark.org.trImprovedTo overcome degradation issues and improve shelf-life. scilit.comdergipark.org.tr

Targeted Drug Delivery Systems Investigations

Development of Colon-Specific Drug Delivery Systems

Targeted drug delivery to the colon is a highly desirable strategy for treating local diseases of the bowel, such as ulcerative colitis, as it maximizes drug concentration at the site of action while minimizing systemic side effects. nih.govualberta.ca Research has been conducted to develop a colon-specific drug delivery system for Camylofine dihydrochloride, often in combination with an anti-inflammatory agent like 5-aminosalicylic acid (5-ASA), for the treatment of inflammatory bowel disease (IBD). tandfonline.comnih.gov

The primary goal of such a system is to protect the drug from the acidic environment of the stomach and prevent its release and absorption in the small intestine. nih.gov The drug should only be released once the dosage form reaches the colon. nih.gov This is achieved by designing a system that responds to the unique physiological conditions of the colon, such as its higher pH (around 7.4) and the presence of a specific microbial environment. nih.govtandfonline.com

Fabrication and Characterization of Chitosan Microspheres

Chitosan, a biodegradable and biocompatible polymer, is a suitable carrier for colon-targeted drug delivery. nih.gov For Camylofine dihydrochloride, chitosan microspheres have been fabricated using an emulsion method. tandfonline.comnih.gov This common technique involves creating an emulsion of a drug-polymer dispersion in an oily phase, followed by cross-linking to solidify the microspheres. nih.gov

The characterization of these microspheres is essential to ensure they meet the required specifications for a drug delivery system. Analysis typically includes:

Particle Size Analysis: Performed using optical microscopy to determine the size distribution of the microspheres, which influences drug release characteristics.

Surface Morphology: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface features of the microspheres. Studies on chitosan microspheres often reveal a spherical shape with a smooth surface. gncl.cn

Entrapment Efficiency: This measures the percentage of the drug that is successfully encapsulated within the microspheres, which is a critical factor for determining the potential therapeutic payload.

Application of Enteric Coating Strategies (e.g., Eudragit S-100)

To ensure colon-specific delivery, the chitosan microspheres containing Camylofine dihydrochloride require an enteric coating. tandfonline.com Eudragit S-100 is a pH-sensitive anionic polymer ideally suited for this purpose. nih.gov It is insoluble in the acidic environment of the stomach and the upper small intestine but begins to dissolve at a pH of 7.0 and above. nih.govpharmaexcipients.com

This property allows the Eudragit S-100 coating to protect the microspheres and their drug content as they transit through the upper gastrointestinal tract. tandfonline.comnih.gov Once the microspheres reach the terminal ileum and colon, where the pH rises to 7.0 or higher, the coating dissolves, exposing the chitosan microspheres. tandfonline.comwisdomlib.org The subsequent drug release is then triggered by the colonic environment. This combined pH-dependent and polymer-biodegradation mechanism enhances the site-specificity of the drug delivery system. tandfonline.com

In Vitro Drug Release Studies in Simulated Physiological Media

In vitro drug release studies are performed to predict the in vivo behavior of the dosage form. dissolutiontech.com For the Eudragit S-100-coated chitosan microspheres of Camylofine dihydrochloride, release is tested in various media simulating different parts of the gastrointestinal tract. tandfonline.comnih.gov

Studies have shown that in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4 without enzymes), drug release is minimal, demonstrating the effectiveness of the enteric coat in preventing premature drug release. nih.gov However, a significant increase in drug release is observed in media containing rat cecal content, which simulates the microbial environment of the colon. nih.gov In a control study without enzyme induction, 59.2% of Camylofine was released in 24 hours. nih.gov This release was enhanced to 72.5% in a medium with 3% rat cecal matter over the same period. nih.gov When rats were pre-treated to induce enzymes, the drug release further increased to 95.5% after 24 hours, indicating that both the pH change and the enzymatic action of colonic microflora contribute to drug release. tandfonline.comnih.gov

Table 2: In Vitro Cumulative Release of Camylofine Dihydrochloride from Coated Microspheres

Dissolution MediumTime (hours)Cumulative Drug Release (%)
Simulated Gastric Fluid (pH 1.2) 24Minimal / Similar to PBS pH 7.4 nih.gov
Phosphate Buffer (PBS, pH 7.4) 24Minimal / Similar to SGF nih.gov
Control Study (3% Rat Cecal Content) 2459.2 ± 1.2% nih.gov
Study (3% Rat Cecal Content) 2472.5 ± 1.33% nih.gov
Study (3% Cecal Content from Enzyme-Induced Rats) 2495.5 ± 3.52% tandfonline.comnih.gov

Effects of Enzyme Induction on Drug Release Kinetics of Camylofine Dihydrochloride

The interplay between the in vivo release of a drug from its dosage form and its subsequent metabolic fate is a critical consideration in pharmaceutical development. Enzyme induction, the process by which the expression of drug-metabolizing enzymes is increased, can significantly alter the pharmacokinetic profile of a drug. This section explores the theoretical effects of enzyme induction on the drug release kinetics of Camylofine dihydrochloride, a smooth muscle relaxant. It is important to note that while the principles discussed are based on established pharmacokinetic and pharmacodynamic concepts, direct clinical or preclinical studies specifically investigating the impact of enzyme induction on Camylofine dihydrochloride's release kinetics are not extensively available in the public domain. Therefore, this discussion is a theoretical exploration based on the compound's known metabolic pathways and the general principles of enzyme induction.

Camylofine dihydrochloride is primarily metabolized through hydrolysis of its ester bond by carboxylesterases (CES). nih.gov These enzymes, particularly human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are present in various tissues, including the liver and the intestine. nih.gov The expression of these esterases can be regulated by nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), which are also responsible for the induction of many cytochrome P450 (CYP) enzymes. nih.govnih.gov Consequently, substances known to induce CYP enzymes, such as rifampicin, may also have the potential to induce carboxylesterases. nih.gov

The induction of these enzymes, particularly within the gut wall, can have a profound effect on the first-pass metabolism of an orally administered drug. For a drug like Camylofine dihydrochloride, if it were formulated in a modified-release dosage form, the slow release of the drug could be significantly impacted by an increased metabolic capacity in the intestinal wall.

Detailed Research Findings

In a hypothetical scenario, consider a modified-release formulation of Camylofine dihydrochloride designed to provide a sustained therapeutic effect. The drug's release from the formulation is intended to be the rate-limiting step for its absorption and subsequent systemic availability. However, if the carboxylesterases in the enterocytes are induced, the rate of metabolism of the released drug in the gut wall could increase substantially.

The following data tables illustrate the potential impact of an enzyme inducer on the pharmacokinetic parameters and the apparent in vivo release profile of a hypothetical modified-release formulation of Camylofine dihydrochloride.

Table 1: Hypothetical Pharmacokinetic Parameters of a Modified-Release Camylofine Dihydrochloride Formulation With and Without an Enzyme Inducer
ParameterWithout InducerWith Inducer (e.g., Rifampicin)Percentage Change
Cmax (ng/mL)15090-40%
Tmax (hr)65.5-8.3%
AUC (0-t) (ng·hr/mL)1200600-50%
Bioavailability (%)7035-50%
Table 2: Hypothetical Cumulative Drug Release Profile of a Modified-Release Camylofine Dihydrochloride Formulation
Time (hours)In Vitro Release (%)Apparent In Vivo Release (%) - Without InducerApparent In Vivo Release (%) - With Inducer
1201810
2353218
4605530
6807545
8959055
121009865

The data in Table 1 demonstrates a significant reduction in systemic exposure (Cmax and AUC) to Camylofine dihydrochloride in the presence of an enzyme inducer. This is a direct consequence of increased first-pass metabolism. The Tmax may be slightly shorter due to a more rapid clearance of the drug that is absorbed.

Table 2 illustrates how enzyme induction can affect the apparent in vivo drug release. While the in vitro release profile is a property of the formulation, the apparent in vivo release, which is calculated from pharmacokinetic data, is influenced by both the release from the dosage form and the drug's disposition. With enzyme induction, a larger proportion of the released drug is metabolized before reaching the systemic circulation, leading to a lower calculated apparent in vivo release at each time point.

Analytical Method Development and Validation for Chemical Compound Quantification

Chromatographic Techniques for High-Precision Quantification

The accurate quantification of Camylofine dihydrochloride (B599025) in pharmaceutical formulations is essential for quality control. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely employed for this purpose due to their high precision, sensitivity, and selectivity.

Gas Chromatography (GC) Methodologies

Gas chromatography is a robust analytical method for the determination of Camylofine dihydrochloride. researchgate.netsemanticscholar.org The technique involves vaporizing the sample and separating its components in a gaseous mobile phase, making it suitable for thermally stable and volatile compounds. science.gov For Camylofine dihydrochloride, GC methods have been developed for its simultaneous estimation with other active pharmaceutical ingredients in tablet formulations. researchgate.netscirp.org

The Flame Ionization Detector (FID) is commonly paired with GC for the analysis of organic compounds like Camylofine dihydrochloride. researchgate.netsemanticscholar.org Optimization of the GC-FID system is critical for achieving accurate and reproducible results. This involves adjusting several parameters, including oven temperature, injector temperature, and detector temperature.

In a validated method for the simultaneous determination of Camylofine dihydrochloride and Nimesulide, the oven temperature was programmed to start at 180°C, then ramped at a rate of 10°C per minute to a final temperature of 280°C, which was held for 15 minutes. semanticscholar.orgscirp.org The injector and detector temperatures were maintained at 250°C and 280°C, respectively. scirp.org These conditions ensure efficient separation and sensitive detection of the analytes. semanticscholar.org

Table 1: Optimized GC-FID Parameters for Camylofine Dihydrochloride Analysis

Parameter Optimized Value
Initial Oven Temperature 180°C
Temperature Ramp Rate 10°C / minute
Final Oven Temperature 280°C (Hold for 15 min)
Injector Temperature 250°C
Detector (FID) Temperature 280°C
Carrier Gas Helium
Flow Rate 1.5 mL / minute

| Injection Volume | 1 µL |

This table presents data synthesized from a study on the determination of Camylofine dihydrochloride and Nimesulide. semanticscholar.orgscirp.org

The choice of capillary column is fundamental to the separation efficiency in GC. For the analysis of Camylofine dihydrochloride, RTX-5 capillary columns have been successfully utilized. researchgate.netsemanticscholar.orgresearchgate.net An RTX-5 column features a stationary phase of Crossbond 5% diphenyl / 95% dimethyl polysiloxane, which is a low-polarity phase suitable for a wide variety of applications, including the analysis of drugs. researchgate.netanalytics-shop.comrestek.com

These columns are known for providing low bleed and a tight mono-modal distribution of the polymer, which contributes to better resolution and sensitivity. analytics-shop.comrestek.com A typical dimension for an RTX-5 column used in Camylofine dihydrochloride analysis is 30 meters in length, 0.53 mm in internal diameter, with a film thickness of 1.5 µm. researchgate.netsemanticscholar.orgresearchgate.net This configuration allows for the effective separation of Camylofine dihydrochloride from other compounds, such as Nimesulide or Diclofenac Potassium, and an internal standard like Benzoic acid. researchgate.netsemanticscholar.org

The carrier gas transports the analyte molecules through the GC column, and its flow rate significantly impacts analysis time and separation efficiency. chromatographyonline.com Precise flow control is critical for reproducible retention times. chromatographyonline.com For the GC analysis of Camylofine dihydrochloride, Helium is commonly used as the carrier gas. researchgate.netsemanticscholar.orgsemanticscholar.orgresearchgate.net

Optimization of the flow rate is necessary to achieve a balance between analysis speed and resolution. scribd.com In several validated methods for Camylofine dihydrochloride, a constant carrier gas flow rate of 1.5 mL/min has been established as optimal. researchgate.netsemanticscholar.orgresearchgate.net This flow rate, in conjunction with the optimized temperature program and the RTX-5 column, ensures good separation between peaks in a reasonable timeframe. researchgate.netscribd.com Modern GC instruments can maintain a constant flow by automatically adjusting the head pressure as the oven temperature increases, which prevents peak broadening for later-eluting compounds. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used extensively for the separation, identification, and quantification of Camylofine dihydrochloride in pharmaceutical dosage forms. walshmedicalmedia.comafricaresearchconnects.comopenaccessjournals.com The method is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. openaccessjournals.com Its high resolution and accuracy make it an indispensable tool in pharmaceutical analysis. openaccessjournals.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Camylofine dihydrochloride. walshmedicalmedia.comresearchgate.netresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic). A frequently used stationary phase is a C18 column (also known as ODS), where silica particles are bonded with n-octadecyl groups. walshmedicalmedia.comresearchgate.net

The principle of separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the nonpolar stationary phase and are retained longer, while more polar compounds elute earlier with the polar mobile phase. The mobile phase typically consists of an aqueous buffer mixed with an organic modifier like methanol or acetonitrile. walshmedicalmedia.comresearchgate.net By adjusting the ratio of the organic modifier and the pH of the buffer, the retention and separation of compounds can be precisely controlled. walshmedicalmedia.com

RP-HPLC methods have been developed and validated for the simultaneous determination of Camylofine dihydrochloride with other drugs, such as Paracetamol, Diclofenac Potassium, and Nimesulide, in combined pharmaceutical preparations. walshmedicalmedia.comresearchgate.nettsijournals.com

Table 2: Exemplary RP-HPLC Conditions for Camylofine Dihydrochloride Analysis

Parameter Condition 1 Condition 2
Stationary Phase Inertsil C18 (250mm x 4.6 mm, 5µm) Acquity UPLC HSS C18 (50mm x 2.1 mm, 1.8µm)
Mobile Phase 0.05 M KH₂PO₄ : Methanol (35:65, v/v) 20 mM Ammonium (B1175870) acetate buffer (pH 3.0) : Methanol (33:67 v/v)
Flow Rate 1.5 mL / minute 0.250 mL / minute
Detection Wavelength 220 nm 220 nm
Column Temperature 27°C Not specified

| Analyte Retention Time | 4.85 minutes | 1.1 minutes |

This table presents data synthesized from studies on the simultaneous determination of Camylofine dihydrochloride with Diclofenac Potassium walshmedicalmedia.com and with Diclofenac Potassium and Paracetamol researchgate.net.

High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)

HPTLC-Densitometry presents a viable alternative to HPLC for the quantification of Camylofine dihydrochloride, offering advantages in terms of sample throughput and cost-effectiveness. This technique involves chromatographic separation on a high-performance silica gel plate followed by densitometric scanning for quantification.

Successful separation has been achieved using pre-coated silica gel 60 F254 plates as the stationary phase. scholarsresearchlibrary.comiosrjournals.orgtsijournals.comresearchgate.net The composition of the mobile phase is crucial for achieving good separation (Rf value). Various solvent systems have been developed:

Acetone: Methanol: Acetic Acid (52: 28: 20, v/v/v) iosrjournals.org

Benzene: Methanol: Ammonia (75:25:3 v/v) tsijournals.comtsijournals.com

Chloroform: Ethyl acetate: Methanol: Ammonia (5:3:2:0.1, v/v) scholarsresearchlibrary.com

Chloroform: Methanol: Ammonia (6:4:0.1 v/v/v) researchgate.net

Chloroform: Methanol: Acetone: Concentrated Ammonia (8:2:2:0.1, by volume) semanticscholar.orgafricaresearchconnects.com

Following development, quantification is performed by densitometric scanning at a specific wavelength. Common wavelengths used for Camylofine dihydrochloride include 254 nm, 215 nm, and 270 nm. scholarsresearchlibrary.comtsijournals.comresearchgate.net For instance, one method reported an Rf value of 0.62 for Camylofine dihydrochloride with densitometric scanning at 254 nm. tsijournals.comtsijournals.com Another method achieved an Rf value of 0.46 with quantification at 270 nm. researchgate.net

Method Validation Pursuant to International Conference on Harmonisation (ICH) Guidelines

Analytical methods developed for the quantification of Camylofine dihydrochloride in pharmaceutical preparations are rigorously validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure their reliability, accuracy, and precision. walshmedicalmedia.comafricaresearchconnects.comijiset.comthepharmajournal.com The validation process encompasses several key parameters, including linearity, detection limits, and accuracy and precision studies. scirp.orgsemanticscholar.orgresearchgate.net

Determination of Linearity and Calibration Ranges

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For Camylofine dihydrochloride, linearity has been established across various concentration ranges depending on the specific analytical technique used.

In HPLC methods, linear ranges have been reported as 7-200 µg/mL, 250-750 µg/mL, and 50-300 µg/mL. scholarsresearchlibrary.comresearchgate.netiosrjournals.orgwalshmedicalmedia.com Other studies have demonstrated linearity in the ranges of 3-90 µg/mL and 20-80 µg/mL. researchgate.netsemanticscholar.org For UV spectrophotometric methods, linearity has been shown in the ranges of 5-25 µg/mL and 5-50 µg/mL. ijiset.comthepharmajournal.com HPTLC methods have established linearity at different concentration levels, including 3-50 µ g/band , 125-1000 µg/mL, 320-480 ng/band, and 1500-9000 ng/spot. scholarsresearchlibrary.comiosrjournals.orgtsijournals.comresearchgate.net

Analytical MethodLinearity RangeReference
HPLC7-200 µg/mL iosrjournals.org
HPLC250-750 µg/mL researchgate.netwalshmedicalmedia.com
HPLC50-300 µg/mL scholarsresearchlibrary.com
HPLC3-90 µg/mL semanticscholar.org
HPLC20-80 µg/mL researchgate.net
UV Spectrophotometry5-25 µg/mL thepharmajournal.com
UV Spectrophotometry5-50 µg/mL ijiset.com
HPTLC3-50 µ g/band iosrjournals.org
HPTLC125-1000 µg/mL tsijournals.com
HPTLC320-480 ng/band researchgate.net
HPTLC1500-9000 ng/spot scholarsresearchlibrary.com

Assessment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for assessing the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. walshmedicalmedia.com

For Camylofine dihydrochloride, reported LOD and LOQ values vary based on the chromatographic conditions and detection method.

An HPLC method reported an LOD of 0.05 µg/mL and an LOQ of 0.2 µg/mL. walshmedicalmedia.com

Another HPLC study found an LOD of 94.21 x 10⁻² µg/mL and an LOQ of 28.55 x 10⁻¹ µg/mL. iosrjournals.org

A third HPLC method determined the LOD and LOQ to be 6.763 µg/mL and 22.319 µg/mL, respectively. scholarsresearchlibrary.com

Using HPTLC, one study established an LOD of 83.18 x 10⁻² µ g/band and an LOQ of 25.20 x 10⁻¹ µ g/band . iosrjournals.org

A different HPTLC analysis yielded an LOD of 90.23 ng/spot and an LOQ of 298.25 ng/spot. scholarsresearchlibrary.com

A gas chromatography (GC) method reported an LOD of 1.2 µg/mL and an LOQ of 2.1 µg/mL. scirp.orgsemanticscholar.org

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC0.05 µg/mL0.2 µg/mL walshmedicalmedia.com
HPLC0.9421 µg/mL2.855 µg/mL iosrjournals.org
HPLC6.763 µg/mL22.319 µg/mL scholarsresearchlibrary.com
HPTLC0.8318 µ g/band 2.520 µ g/band iosrjournals.org
HPTLC90.23 ng/spot298.25 ng/spot scholarsresearchlibrary.com
GC1.2 µg/mL2.1 µg/mL scirp.orgsemanticscholar.org

Accuracy and Precision Studies

Accuracy and precision are fundamental to method validation. Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Precision is assessed at different levels, including repeatability (system precision) and intermediate precision. System precision is determined from replicate injections of a standard solution, while method precision involves multiple independent determinations. For Camylofine dihydrochloride, method precision has been reported with RSD values of 0.49% and 0.48%. walshmedicalmedia.comtsijournals.com The RSD for repeatability of measurement has been found to be 0.037 for HPLC and 0.121 for HPTLC methods. scholarsresearchlibrary.com

Accuracy is typically evaluated by the standard addition method, where known quantities of the standard drug are added to the sample at different concentration levels (e.g., 50%, 100%, 150%). walshmedicalmedia.comsemanticscholar.org The percentage recovery of the added analyte is then calculated. Studies on Camylofine dihydrochloride have shown excellent accuracy, with recovery values generally falling within the range of 98% to 102%. scholarsresearchlibrary.com Specific studies have reported recovery ranges of 99.7-100.2%, 98.69-99.28%, and an average recovery of 100.62% w/w. researchgate.nettsijournals.comresearchgate.net One comprehensive study found accuracy ranges between 98.47% and 100.67%. africaresearchconnects.com

Evaluation of Ruggedness and Solution/Mobile Phase Stability

The reliability of an analytical method over time and under varied, yet controlled, conditions is paramount for its routine application in quality control. The evaluation of ruggedness and the stability of the analyte in solution and in the mobile phase are critical components of this validation process.

Ruggedness

Ruggedness testing assesses the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This provides an indication of its reliability during normal usage. For the analysis of Camylofine dihydrochloride, ruggedness has been evaluated across different analytical techniques.

In a Gas Chromatography (GC) method developed for the simultaneous determination of Camylofine dihydrochloride and Nimesulide, ruggedness was assessed by analyzing six individual sample preparations. researchgate.net The study reported that the relative standard deviation (RSD) was less than 2%, indicating the method's robustness. researchgate.net Another Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Camylofine dihydrochloride and Diclofenac potassium also demonstrated good ruggedness as per ICH guidelines. walshmedicalmedia.com

Table 1: Ruggedness Evaluation Parameters for Camylofine Dihydrochloride Analysis

Analytical Technique Co-analyte Variation Parameter Acceptance Criteria Finding
Gas Chromatography (GC) Nimesulide Six individual sample preparations % RSD < 2.0% Method is rugged researchgate.net
RP-HPLC Diclofenac Potassium Not specified As per ICH guidelines Method is rugged walshmedicalmedia.com

Solution Stability

The stability of Camylofine dihydrochloride in the prepared analytical solutions is a key factor in ensuring accurate quantification. Studies have investigated this under various storage conditions and durations.

A GC method for Camylofine dihydrochloride and Nimesulide evaluated solution stability by leaving test solutions in tightly capped volumetric flasks at room temperature for 72 hours. semanticscholar.org The samples were assayed at 24-hour intervals against a freshly prepared standard, and no significant changes in the content of the analytes were observed. researchgate.net Similarly, an RP-HPLC method for its combination with Diclofenac potassium found the test solution to be stable for 48 hours. researchgate.netresearchgate.net In another study involving Nimesulide, the test solution was found to be stable for up to 72 hours. researchgate.net

Table 2: Solution Stability of Camylofine Dihydrochloride

Analytical Method Co-analyte Storage Condition Duration Result
Gas Chromatography Nimesulide Room Temperature 72 hours Stable semanticscholar.org
RP-HPLC Diclofenac Potassium Not specified 48 hours Stable researchgate.netresearchgate.net
RP-HPLC Nimesulide Not specified 72 hours Stable researchgate.net

Simultaneous Determination in Co-Formulated Pharmaceutical Preparations

Camylofine dihydrochloride is frequently formulated with non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. This necessitates the development of specific and accurate analytical methods capable of simultaneously quantifying each active ingredient without interference. Various chromatographic and spectrophotometric methods have been successfully developed and validated for this purpose.

Combination with Paracetamol

Several methods have been established for the concurrent analysis of Camylofine dihydrochloride and Paracetamol. A differential pulse voltammetric (DPV) method was developed, demonstrating linearity for Camylofine in the range of 5.0 to 100.0 µM and for Paracetamol from 5.0 to 1000.0 µM. journalirjpac.comyoutube.com The mean recovery was 99.58% for Camylofine and 99.44% for Paracetamol. journalirjpac.comyoutube.com Additionally, an HPLC method using a Zorbax NH2 column and a mobile phase of 0.5% triethylamine (pH 3.0) and methanol (70:30 v/v) has been validated. semanticscholar.orgresearchgate.net This method showed linearity over concentration ranges of 3–90 µg/mL for Camylofine and 10–95 µg/mL for Paracetamol. semanticscholar.orgresearchgate.net

Combination with Mefenamic Acid

For the combination of Camylofine dihydrochloride and Mefenamic Acid, a UV spectrophotometric method using simultaneous equations has been developed. ijiset.com The method utilizes analytical wavelengths of 286 nm and 259 nm in methanol and is linear over a concentration range of 5-50 μg/ml for both drugs. ijiset.com An RP-HPLC method has also been validated, achieving separation on a Hypersil BDS C18 column with a mobile phase of water and acetonitrile (45:55 v/v, pH 3.5). The retention times were approximately 2.59 min for Camylofine and 7.8 min for Mefenamic Acid.

Combination with Nimesulide

The simultaneous estimation of Camylofine dihydrochloride and Nimesulide has been achieved using Gas Chromatography (GC). researchgate.netsemanticscholar.org This method employed an RTX-5 capillary column and a flame ionization detector, with helium as the carrier gas. researchgate.netsemanticscholar.org A UV-absorbance ratio method has also been developed, with linearity in the range of 5-25µg/ml for both compounds. thepharmajournal.com Another RP-HPLC method used caffeine as an internal standard, with retention times of approximately 6.1 min for Camylofine and 12.7 min for Nimesulide. researchgate.net

Combination with Diclofenac Potassium

An RP-HPLC method was developed for the simultaneous determination of Camylofine dihydrochloride and Diclofenac Potassium. walshmedicalmedia.com The separation was performed on an Inertsil C18 column with a mobile phase of 0.05 M KH2PO4 in water and Methanol (35:65, v/v) at a detection wavelength of 220 nm. walshmedicalmedia.com The retention times were 4.85 min for Camylofine dihydrochloride and 13.10 min for Diclofenac potassium, with linearity established over the range of 250-750 µg/mL for both analytes. walshmedicalmedia.comresearchgate.net

Table 3: Methods for Simultaneous Determination of Camylofine Dihydrochloride in Co-Formulations

Co-formulated Drug Analytical Technique Key Method Parameters Retention Time (Camylofine)
Paracetamol Differential Pulse Voltammetry (DPV) Carbon paste electrode, pH 7, Sodium dodecylsulphate N/A
Paracetamol HPLC Zorbax NH2 column; Mobile Phase: 0.5% triethylamine (pH 3.0) and methanol (70:30 v/v) Not Specified
Mefenamic Acid UV Spectrophotometry Wavelengths: 286 nm and 259 nm; Solvent: Methanol N/A
Mefenamic Acid RP-HPLC Hypersil BDS C18 column; Mobile Phase: Water:Acetonitrile (45:55 v/v), pH 3.5 2.59 ± 0.1 min
Nimesulide Gas Chromatography (GC) RTX-5 capillary column; FID detector; Carrier gas: Helium Not Specified
Nimesulide RP-HPLC Internal Standard: Caffeine ~6.1 min researchgate.net
Diclofenac Potassium RP-HPLC Inertsil C18 column; Mobile Phase: 0.05 M KH2PO4:Methanol (35:65 v/v); Detection: 220 nm 4.85 min researchgate.net

Preclinical Pharmacological Investigations and Animal Model Applications

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the molecular and cellular mechanisms of a drug. For Camylofine, these investigations have confirmed its multifaceted approach to inducing spasmolysis.

Camylofine exhibits antimuscarinic (anticholinergic) properties by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors on smooth muscle cells. wikipedia.org This neurotropic action is a key component of its spasmolytic effect. However, research indicates that this activity is less pronounced compared to classic anticholinergic agents like atropine (B194438). wikipedia.org Specifically, the neurotropic potency of Camylofine is reported to be approximately one-seventh of that of atropine. researchgate.net This reduced potency contributes to a pharmacological profile with minimal effects on glands, the eyes, and the cardiovascular system, which are typically associated with stronger anticholinergic drugs. researchgate.net

Table 1: Comparative Anticholinergic Profile

Feature Camylofine Dihydrochloride (B599025) Atropine
Primary Mechanism Muscarinic receptor antagonist Muscarinic receptor antagonist
Relative Potency 1/7th the potency of atropine researchgate.net Standard benchmark
Receptor Action Inhibits acetylcholine binding wikipedia.org Inhibits acetylcholine binding
Systemic Effects Minimal action on glands, eyes, and heart researchgate.net Pronounced systemic anticholinergic effects

Beyond its receptor-mediated effects, Camylofine possesses a direct musculotropic relaxant action, which is considered its more predominant mechanism. researchgate.net This effect is achieved through the inhibition of phosphodiesterase type IV (PDE4). wikipedia.org PDE4 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. nih.govfrontiersin.org

By inhibiting PDE4, Camylofine leads to an accumulation of intracellular cAMP. wikipedia.org Elevated cAMP levels activate a signaling cascade that results in the reduction of cytosolic calcium concentrations, ultimately leading to the relaxation of smooth muscle. wikipedia.org This dual action—combining a moderate anticholinergic effect with potent direct smooth muscle relaxation—provides a comprehensive mechanism for relieving spasms. wikipedia.org

Table 2: Mechanism of PDE4 Inhibition by Camylofine

Step Process Outcome
1. Enzyme Targeting Camylofine selectively inhibits Phosphodiesterase Type IV (PDE4). wikipedia.org Prevents the breakdown of cAMP.
2. Second Messenger Accumulation Intracellular levels of cyclic AMP (cAMP) increase. wikipedia.org Enhanced downstream signaling.
3. Calcium Regulation The cAMP-mediated pathway leads to reduced cytosolic calcium. wikipedia.org Decreased availability of calcium for muscle contraction.
4. Cellular Response The reduction in intracellular calcium induces smooth muscle relaxation. wikipedia.org Alleviation of spasm (musculotropic effect).

The spasmolytic efficacy of Camylofine has been demonstrated in isolated organ bath experiments, which allow for the direct assessment of drug effects on smooth muscle tissue. Studies have shown that Camylofine effectively counteracts contractions induced by various spasmogens. It has been shown to be effective against both cholinergic spasms, induced by agents like acetylcholine, and muscular spasms, induced by substances such as barium chloride. researchgate.net These findings in isolated tissue preparations confirm the compound's ability to relax smooth muscle regardless of whether the initial stimulus is neurogenic or myogenic, underscoring its dual pharmacological action.

Animal Model Applications in Drug Discovery and Efficacy Evaluation

Preclinical in vivo studies are essential for confirming the therapeutic potential observed in in vitro assays and for understanding a drug's pharmacodynamic profile within a complex biological system.

The selection of appropriate animal models is critical for evaluating the efficacy of antispasmodic agents. For spasmolytic research, models are chosen based on their ability to mimic the physiological conditions of human spastic disorders, such as those affecting the gastrointestinal tract. Common strategies involve inducing smooth muscle contractions pharmacologically or through physical stimuli.

While specific animal model studies for Camylofine are not detailed in the provided search results, research on other spasmolytics provides a framework for the types of models that would be strategically employed. nih.gov These often include rodent models (mice and rats) where gastrointestinal motility can be assessed. nih.gov For instance, models involving the administration of agents that induce intestinal hypermotility or visceral pain are commonly used to test the efficacy of potential spasmolytic drugs. The choice of animal and induction method allows researchers to investigate the drug's ability to reduce the frequency and amplitude of contractions, thereby providing evidence of its spasmolytic activity in vivo.

Pharmacodynamic (PD) studies investigate the relationship between drug concentration and the observed therapeutic effect. medicilon.com In the preclinical in vivo evaluation of a spasmolytic like Camylofine, PD studies would focus on quantifying the dose-dependent relaxation of smooth muscle and the duration of this effect. nih.gov

Following administration of the compound to an appropriate animal model, researchers would measure physiological responses indicative of spasmolysis. mdpi.com For example, in a model of intestinal colic, this could involve measuring changes in intracolonic pressure or observing a reduction in pain-like behaviors. mdpi.com By correlating these pharmacodynamic endpoints with the pharmacokinetic profile (i.e., the drug's concentration over time), a comprehensive understanding of the exposure-response relationship is developed. nih.gov This is crucial for establishing the compound's potency and efficacy in a living organism before proceeding to clinical trials.

Assessment of Drug Target Engagement in Preclinical Systems

The evaluation of drug target engagement is a critical step in preclinical pharmacology, confirming that a compound interacts with its intended biological molecules in a meaningful way. For Camylofine dihydrochloride, this involves assessing its interaction with muscarinic acetylcholine receptors and the phosphodiesterase type IV enzyme.

Antimuscarinic Activity: Camylofine's anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors. wikipedia.org Preclinical assessment of this activity typically involves in vitro assays using isolated tissues or cell lines expressing these receptors. A standard method is the use of isolated organ bath preparations, where smooth muscle tissues, such as guinea pig ileum, are induced to contract with a muscarinic agonist like acetylcholine. researchgate.netphytojournal.comnih.gov The potency of an antagonist like Camylofine would be determined by its ability to inhibit these contractions in a concentration-dependent manner. Further characterization involves radioligand binding assays, which directly measure the affinity of the drug for specific muscarinic receptor subtypes (M1-M5). nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound, allowing for the calculation of the binding affinity (Ki). While it is known that Camylofine possesses antimuscarinic properties, specific public-domain literature detailing its binding affinity (Ki values) for individual muscarinic receptor subtypes is not readily available.

Phosphodiesterase Type IV (PDE4) Inhibition: The direct smooth muscle relaxant effect of Camylofine is attributed to the inhibition of PDE4. ijrcog.orgwikipedia.org This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that mediates smooth muscle relaxation. nih.govnih.gov Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and results in the sequestration of intracellular calcium, leading to muscle relaxation. wikipedia.org

Target engagement for PDE4 is assessed using enzymatic assays. These in vitro assays measure the ability of a compound to inhibit the catalytic activity of isolated PDE4 enzyme subtypes (PDE4A, 4B, 4C, 4D). The potency is typically reported as an IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Although the PDE4 inhibitory mechanism of Camylofine is cited, specific IC50 values for the various PDE4 subtypes are not detailed in widely available scientific literature.

The following table summarizes the common preclinical methods used to assess target engagement for compounds with dual mechanisms like Camylofine dihydrochloride.

Target Preclinical Assessment Method Endpoint Measured Purpose
Muscarinic Receptors Isolated Organ Bath (e.g., guinea pig ileum)Inhibition of agonist-induced smooth muscle contractionDetermines functional antagonism and potency (pA2 value)
Radioligand Binding AssaysBinding affinity (Ki value) for receptor subtypesQuantifies the direct interaction between the drug and receptor
Phosphodiesterase IV (PDE4) Enzyme Inhibition AssaysInhibition of PDE4 catalytic activity (IC50 value)Determines the potency of the drug as a direct enzyme inhibitor
Intracellular cAMP MeasurementLevels of cAMP in target cellsConfirms the downstream functional consequence of PDE4 inhibition

Methodological Considerations for Translational Relevance in Animal Studies

Translating preclinical findings from animal models to human clinical outcomes is a significant challenge in drug development. For antispasmodic agents targeting visceral pain and smooth muscle function, several methodological factors must be carefully considered to enhance the predictive value of animal studies. nih.govosf.io

One of the primary challenges is the inherent difference in physiology and genetics between laboratory animals and humans. osf.io Animal models often oversimplify complex human diseases. nih.gov The choice of animal model is therefore critical. For assessing antispasmodic effects, models can range from chemically induced gut dysfunction (e.g., loperamide-induced constipation) to stress-induced visceral hypersensitivity. nih.gov The latter may have more relevance for functional gastrointestinal disorders where psychological stress is a known factor.

The assessment of visceral pain in non-verbal animals presents another hurdle. The most common method involves measuring the visceromotor response (VMR) to colorectal distension (CRD), where abdominal muscle contractions are quantified as a surrogate for pain. However, this is an evoked response and may not fully capture the spontaneous pain characteristic of many human conditions. nih.gov

Furthermore, the robustness and reproducibility of preclinical studies are paramount. Factors such as the species and strain of the animal, its sex, housing conditions, and the time of day for testing can all influence outcomes. nih.gov Historically, many preclinical studies were conducted primarily in male animals, which is a significant limitation given the female predominance of some functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). nih.gov Integrating pharmacokinetic and pharmacodynamic (PK/PD) relationships is also essential to ensure that drug exposure levels in animal models are relevant to those anticipated in humans. nih.gov Failure to consider these factors can lead to poor translation, where compounds that appear effective in preclinical models fail to demonstrate efficacy in human clinical trials. daneshyari.comnih.gov

Animal Models for Specific Therapeutic Areas (e.g., Ulcerative Colitis)

While Camylofine dihydrochloride is primarily characterized as an antispasmodic, its mechanism as a PDE4 inhibitor provides a strong rationale for its investigation in inflammatory conditions such as ulcerative colitis (UC). nih.gov PDE4 is highly expressed in immune cells, and its inhibition has broad anti-inflammatory effects. nih.govnih.gov Preclinical studies have shown that other selective PDE4 inhibitors can ameliorate experimental colitis. nih.govfrontiersin.org Although no specific studies testing Camylofine dihydrochloride in UC models were identified in the searched literature, its potential application can be explored within the context of established animal models.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model: A widely used and well-characterized animal model for UC is the administration of dextran sulfate sodium (DSS) in the drinking water of rodents, typically mice. nih.govsygnaturediscovery.comaragen.com DSS is a chemical colitogen that is directly toxic to the colonic epithelium, disrupting the intestinal mucosal barrier. nih.gov This disruption allows luminal bacteria and other antigens to enter the underlying tissue, triggering a robust inflammatory response that shares many histopathological features with human UC, including ulcerations, immune cell infiltration, and changes in colon architecture. nih.govaragen.com

The severity of colitis in the DSS model is quantifiable and reproducible, making it suitable for evaluating the efficacy of therapeutic agents. sygnaturediscovery.commdpi.com Key parameters are measured to assess disease progression and the effects of a test compound. These endpoints are summarized in the table below.

Parameter Description Method of Measurement
Disease Activity Index (DAI) A composite clinical score based on weight loss, stool consistency, and the presence of blood in the stool.Daily observation and scoring of individual mice.
Colon Length Intestinal inflammation leads to colon shortening.Measurement of the colon from the cecum to the anus post-mortem.
Histological Analysis Microscopic evaluation of colon tissue for signs of inflammation, ulceration, and tissue damage.Hematoxylin and eosin (B541160) (H&E) staining of colon sections.
Myeloperoxidase (MPO) Activity An enzymatic marker of neutrophil infiltration into the colonic tissue.Biochemical assay on colon tissue homogenates.
Cytokine Levels Measurement of pro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum.ELISA, Luminex assay, or quantitative PCR on colon tissue homogenates.

Given Camylofine's PDE4 inhibitory action, its hypothetical testing in the DSS-induced colitis model would be rational. The expected therapeutic outcomes would include a reduction in the DAI score, preservation of colon length, improvement in histological scores, and decreased levels of MPO activity and pro-inflammatory cytokines in the colon tissue. Such an investigation would provide preclinical evidence for the potential utility of Camylofine dihydrochloride in inflammatory bowel diseases.

Theoretical and Computational Chemistry Approaches

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmaceutical research, this is often used to model the interaction between a small molecule ligand, such as Camylofine dihydrochloride (B599025), and a protein receptor or enzyme.

A specific molecular docking study was conducted to identify a suitable co-former for creating co-crystals of Camylofine dihydrochloride, aiming to enhance its stability. In this study, various co-formers were evaluated, and the simulations revealed key interaction details. The analysis showed that fumaric acid formed the highest number of hydrogen bonds with Camylofine dihydrochloride. The interaction was quantified by a favorable Glide score of -5.21 kcal/mol, indicating a strong and stable binding interaction between the two molecules researchgate.net. This computational prediction was instrumental in guiding the successful experimental formation of Camylofine dihydrochloride-Fumaric acid co-crystals researchgate.net.

LigandCo-formerDocking Score (Glide, kcal/mol)Key Interaction Highlight
Camylofine dihydrochlorideFumaric acid-5.21Formation of multiple hydrogen bonds

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their pharmacological effects.

Based on a comprehensive review of publicly available scientific literature, dedicated QSAR studies focusing specifically on Camylofine dihydrochloride and its analogs have not been extensively reported.

Computational Modeling and Prediction of Pharmacological Activity

While the principles of such computational modeling are well-established in modern drug discovery, specific studies detailing the comprehensive computational modeling and pharmacological activity prediction for Camylofine dihydrochloride are not readily found in the reviewed scientific literature.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Camylofine Dihydrochloride (B599025) Analogues

The chemical scaffold of Camylofine, an amino acid ester, presents a versatile platform for medicinal chemists to design and synthesize novel analogues with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. Future research will likely focus on systematic modifications of its core structure based on established structure-activity relationships (SAR) for antimuscarinic agents. jove.comyoutube.com

Key strategies for analogue design include:

Modification of the Acyl Group: The phenylacetic acid portion of Camylofine is critical for its activity. Introducing various substituents on the phenyl ring or replacing it with other aromatic or heterocyclic systems could modulate receptor binding affinity and selectivity. jove.com As a general principle in antimuscarinics, incorporating aromatic or cyclic substitutions in the acyl part of the ester enhances its effect. jove.com

Alteration of the Amino Alcohol Ester Moiety: The isopentyl (isoamyl) alcohol portion of the ester can be varied in terms of chain length, branching, or cyclization. These changes can influence the drug's lipophilicity, which in turn affects its absorption, distribution, and metabolism.

Modification of the Basic Amine Group: Camylofine possesses a tertiary amine. Conversion to a quaternary ammonium (B1175870) derivative could increase its antimuscarinic potency, although this would also limit its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects. jove.comnih.gov The nature of the alkyl groups on the nitrogen atom can also be modified to fine-tune potency. youtube.com

Stereochemical Exploration: The synthesis of stereoisomers of Camylofine and its analogues could lead to the identification of enantiomers with significantly higher potency, as is common with many chiral drugs that interact with biological receptors.

The synthesis of these new chemical entities would employ modern organic synthesis techniques to efficiently create libraries of compounds for screening. journaljpri.comjournal7publish.com High-throughput screening against relevant biological targets, such as specific muscarinic receptor subtypes, would then identify lead candidates for further development.

Table 1: Structure-Activity Relationship (SAR) Principles for Designing Camylofine Analogues

Molecular Moiety Modification Strategy Potential Outcome
Cationic Head (Amine) Conversion of tertiary amine to quaternary ammonium. Increased potency, reduced CNS penetration.
Variation of N-alkyl substituents (e.g., methyl, ethyl). Modulation of receptor binding affinity.
Ester Group Retain ester linkage. Generally essential for high antimuscarinic activity.
Acyl Substituent Introduction of aromatic/heterocyclic rings. Enhanced receptor interaction and potency.
Substitution on the phenyl ring. Fine-tuning of electronic and steric properties.
Hydroxyl Group at C-position Introduction of a hydroxyl or hydroxymethyl group. Potentially more potent than analogues with a hydrogen atom. youtube.com

| Connecting Chain | Maintain a 2-to-4 carbon linker between ester and amine. | Optimal spacing for receptor interaction. jove.com |

Exploration of Advanced Drug Delivery Technologies Beyond Current Formulations

To overcome the limitations of conventional formulations and enhance the therapeutic index of Camylofine dihydrochloride, researchers are poised to explore advanced drug delivery systems. These technologies aim to provide controlled release, improve site-specificity, and increase bioavailability. researchgate.netdntb.gov.uaresearchgate.net

Future research in this area could include:

Nanoparticle-Based Carriers: Encapsulating Camylofine within polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) could protect the drug from degradation, control its release profile, and potentially target it to the smooth muscles of the gastrointestinal tract. nih.govnih.gov These systems offer the advantage of tunable size, surface charge, and release characteristics. nih.gov

Liposomal and Micellar Formulations: Liposomes, which are phospholipid vesicles, and polymeric micelles are excellent candidates for delivering both hydrophilic and hydrophobic drugs. dntb.gov.ua These carriers can improve the solubility and stability of Camylofine and can be surface-modified with ligands to actively target specific cell types or tissues.

Stimuli-Responsive Systems: A particularly promising avenue is the development of "smart" delivery systems that release their payload in response to specific physiological or pathological triggers in the gastrointestinal tract. rsc.orgnih.gov For instance, pH-responsive polymers could be designed to release Camylofine specifically in the lower intestine, while enzyme-responsive systems could be triggered by enzymes that are overexpressed at sites of inflammation. nih.govnih.gov Recently, systems responsive to reactive oxygen species (ROS), which are elevated at inflamed intestinal sites, have been developed, offering a highly targeted release mechanism. acs.org

Transdermal Delivery Systems: For systemic antispasmodic effects, transdermal patches or gels could offer a non-invasive alternative to injections, providing sustained and controlled drug release over an extended period. This would bypass first-pass metabolism and improve patient compliance.

Table 2: Potential Advanced Drug Delivery Systems for Camylofine Dihydrochloride

Delivery System Mechanism Potential Advantages
Polymeric Nanoparticles Drug encapsulation in a polymer matrix. Controlled release, improved stability, potential for targeting.
Liposomes Encapsulation within a lipid bilayer vesicle. Biocompatible, can carry various drug types, surface modifiable.
Stimuli-Responsive Gels/Nanocarriers Drug release triggered by pH, enzymes, or temperature changes. Site-specific delivery to inflamed or targeted GI regions. rsc.orgnih.gov

| Transdermal Patches | Drug diffusion through the skin from a reservoir or matrix. | Sustained systemic delivery, avoidance of first-pass metabolism. |

Integration of Multi-Omics Data in Preclinical Efficacy and Mechanism Studies

A deeper understanding of the molecular mechanisms underlying Camylofine's efficacy and its effects on biological systems can be achieved through the integration of multi-omics data. ucsd.edu This systems biology approach moves beyond a single-target perspective to provide a holistic view of the drug's action. mdpi.com

Emerging research avenues in this domain include:

Pharmacoproteomics: Analyzing changes in the proteome of smooth muscle cells upon treatment with Camylofine can identify the specific proteins and signaling pathways that are modulated. This could confirm its known mechanisms (e.g., effects on muscarinic receptors and phosphodiesterases) and potentially uncover novel targets or off-target effects.

Metabolomics: Metabolic profiling of biological samples (e.g., plasma, feces, or tissue) can reveal how Camylofine alters cellular metabolism. nih.gov In the context of gastrointestinal disorders, metabolomics can provide insights into the drug's interaction with the gut microbiota and its influence on host-microbiota co-metabolism, which is crucial for gut health. metabolon.combmj.commicrobiomesignatures.com

Transcriptomics: Studying the drug's effect on gene expression can provide a comprehensive map of the cellular response to Camylofine, identifying upstream regulatory pathways and potential biomarkers of response.

Integrated Omics Analysis: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.goviaamonline.org This allows for the construction of detailed network models of drug action, elucidating the complex interplay between different biological layers and providing a more complete picture of the drug's physiological impact. biorxiv.org

These studies would be crucial in preclinical stages to validate new Camylofine analogues, identify predictive biomarkers for patient stratification, and gain a more profound understanding of its therapeutic and potential toxicological pathways. gastro-j.ru

Development of Enhanced Computational Predictive Models for Drug Action

Computational modeling is an indispensable tool in modern drug discovery and development, enabling the prediction of a drug's behavior and optimizing its design before costly and time-consuming experimental work. researchgate.net For Camylofine, several computational avenues hold significant promise.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish mathematical relationships between the chemical structures of Camylofine analogues and their biological activities. nih.govnih.gov These models, once validated, can be used to predict the potency of newly designed compounds and prioritize which analogues to synthesize and test, thereby accelerating the discovery process. jbclinpharm.orgmdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed, atomistic insights into the interaction between Camylofine and its target receptors, such as muscarinic receptors. nih.govmdpi.com These simulations can elucidate the binding pathways, identify key amino acid residues involved in the interaction, and explain how structural modifications in analogues might affect binding affinity and receptor activation or inhibition. nih.govresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate drug-specific data (e.g., solubility, permeability) with system-specific physiological data (e.g., organ blood flow, enzyme levels) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govbiopharmaservices.com For an ester drug like Camylofine, a PBPK model could be particularly useful for predicting its hydrolysis by esterases in the blood and liver and forecasting its human pharmacokinetic profile based on preclinical data. tandfonline.comnih.gov This allows for better prediction of drug concentrations in different tissues and can help in designing clinical trials.

The iterative use of these computational models, in conjunction with experimental validation, will create a robust framework for the rational design and development of the next generation of Camylofine-based therapeutics.

Q & A

Q. What validated analytical methods are recommended for quantifying Camylofine dihydrochloride in pharmaceutical formulations?

Gas chromatography (GC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are widely validated for quantification. For GC, linearity ranges from 125–375 µg·mL⁻¹ with a correlation coefficient (r²) >0.999, using peak area ratios for calibration . RP-HPLC methods employ mobile phases like acetonitrile-phosphate buffer (pH 3.0) and UV detection at 220 nm, achieving retention times <10 minutes for Camylofine . Ensure proper column conditioning (C18 or equivalent) and validate specificity against matrix interference.

Q. How is Camylofine dihydrochloride synthesized and characterized for purity?

Camylofine dihydrochloride (C₁₉H₃₂N₂O₂·2HCl, CAS 54-30-8) is synthesized via esterification of 2-(2-diethylaminoethylamino)-2-phenylacetic acid with isopentyl alcohol, followed by hydrochlorination . Characterization involves:

  • Melting point : 192–195°C (decomposition).
  • Spectroscopy : FT-IR for amine and ester functional groups.
  • Purity assays : GC or HPLC with >98% purity thresholds, validated against pharmacopeial standards .

Q. What stability-indicating parameters should be monitored during Camylofine storage?

Monitor degradation under accelerated conditions (40°C/75% RH for 6 months). Key parameters:

  • Hydrolysis : Assess ester bond stability in acidic/alkaline buffers (pH 1.2–9.0).
  • Oxidation : Expose to 3% H₂O₂ and quantify degradation products via GC-MS .
  • Photostability : Use ICH Q1B guidelines with UV-Vis irradiation (320–400 nm) .

II. Advanced Research Questions

Q. How to resolve discrepancies in Camylofine stability data across studies?

Contradictions often arise from methodological variability. For example, linearity ranges in GC (125–375 µg·mL⁻¹) may conflict with HPLC protocols . Mitigate by:

  • Standardizing matrices : Use identical excipient ratios (e.g., lactose, starch) in stability samples.
  • Validating forced degradation : Ensure degradation products are chromatographically resolved (resolution >2.0) .
  • Statistical reconciliation : Apply ANOVA to compare inter-laboratory variability in degradation rates .

Q. What experimental designs are optimal for studying Camylofine’s mAChR antagonism?

Camylofine acts as a muscarinic acetylcholine receptor (mAChR) antagonist. Key steps:

  • Receptor binding assays : Use [³H]-N-methylscopolamine in CHO-K1 cells expressing M3 receptors.
  • Functional assays : Measure cAMP inhibition via ELISA in carbachol-stimulated cells .
  • Positive controls : Compare efficacy to clidinium bromide (IC₅₀ ~5 nM) . Advanced studies may employ mutagenesis to map binding domains (e.g., transmembrane helix 3 interactions).

Q. How to design a study evaluating Camylofine’s synergism with 5-ASA in ulcerative colitis?

Reference Dubey et al. (2010):

  • Colon-targeted delivery : Use pH-sensitive Eudragit S100 microspheres co-loaded with Camylofine and 5-ASA (1:2 ratio).
  • In vivo validation : Assess mucosal healing in TNBS-induced colitis models (histopathology scoring) .
  • Data contradiction management : Address conflicting pharmacokinetic profiles (e.g., delayed 5-ASA release) via compartmental modeling .

III. Methodological Considerations

Q. How to validate Camylofine’s calibration curves for regulatory compliance?

Follow ICH Q2(R1):

  • Linearity : 5–7 concentrations (e.g., 125–375 µg·mL⁻¹) with r² ≥0.998.
  • Accuracy : Spike recovery (98–102%) in placebo matrices .
  • Precision : ≤2% RSD for intra-day/inter-day replicates. Include residual plots to detect non-linearity (e.g., heteroscedasticity) .

Q. What strategies improve reproducibility in Camylofine receptor studies?

  • Cell line authentication : Use STR profiling for CHO-K1 or HEK293 cells.
  • Buffer standardization : 25 mM HEPES, pH 7.4, with 0.1% BSA to prevent nonspecific binding .
  • Blinding : Assign compound codes to avoid bias in functional assays.

IV. Data Interpretation and Reporting

Q. How to contextualize Camylofine’s dihydrochloride salt form in pharmacokinetic studies?

The dihydrochloride salt enhances aqueous solubility (critical for IV formulations) but may alter partition coefficients (logP) vs. freebase. Compare dissolution profiles in biorelevant media (FaSSIF/FeSSIF) and adjust pKa calculations (amine groups: ~9.5) .

Q. What metadata are essential for sharing Camylofine assay data?

Adopt MIACARM guidelines:

  • Experimental design : Dose-response ranges, vehicle controls.
  • Sample details : Batch-specific purity (>98%), storage conditions (−20°C in amber vials).
  • Uncertainty metrics : SEM for IC₅₀ values, confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.